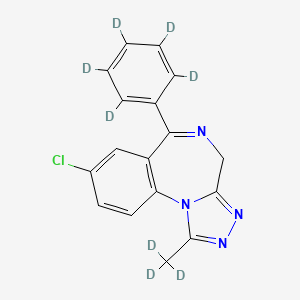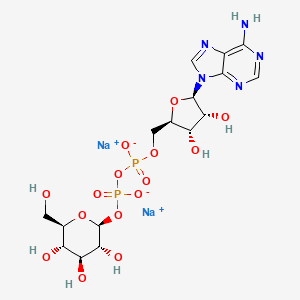
MAB-CHMINACA metabolite M3 RM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAB-CHMINACA metabolite M3 RM is a metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse events and fatalities . The metabolite M3 RM is formed through biotransformation processes in the body, primarily involving hydroxylation and hydrolysis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAB-CHMINACA involves several steps, starting from the preparation of the indazole core, followed by the introduction of the cyclohexylmethyl group and the tert-butyl group. The final step involves the formation of the carboxamide linkage. The metabolite M3 RM is produced through the hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group .
Industrial Production Methods: Industrial production of MAB-CHMINACA and its metabolites typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, controlled reaction conditions, and purification steps such as chromatography to isolate the desired compounds .
Chemical Reactions Analysis
Types of Reactions: MAB-CHMINACA metabolite M3 RM undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of the cyclohexyl ring.
Hydrolysis: Hydrolysis of the terminal amide group.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes in the liver.
Hydrolysis: Typically occurs under acidic or basic conditions, often catalyzed by enzymes.
Major Products: The major products formed from these reactions include hydroxylated and hydrolyzed derivatives of MAB-CHMINACA .
Scientific Research Applications
MAB-CHMINACA metabolite M3 RM is primarily used in forensic and clinical research to detect and confirm the intake of MAB-CHMINACA. It serves as an analytical reference material for mass spectrometry and other analytical techniques. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Mechanism of Action
MAB-CHMINACA and its metabolites exert their effects by acting as agonists at the central and peripheral cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The high affinity of MAB-CHMINACA for these receptors results in potent psychoactive effects .
Comparison with Similar Compounds
- AB-CHMINACA
- ADB-CHMINACA
- MDMB-CHMINACA
- 5F-MDMB-PINACA
Comparison: MAB-CHMINACA is unique due to its specific structural modifications, such as the presence of a cyclohexylmethyl group and a tert-butyl group. These modifications contribute to its high potency and distinct metabolic profile compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28) |
InChI Key |
HWEQMPAYSNTICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)

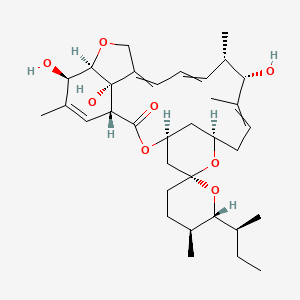
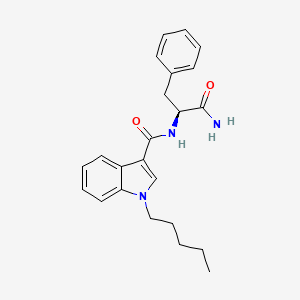

![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)

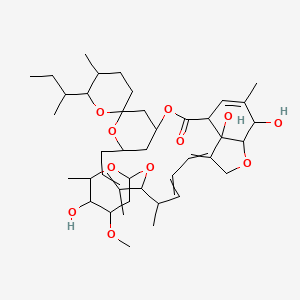



![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)
